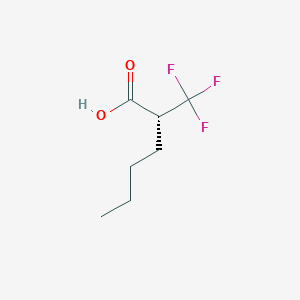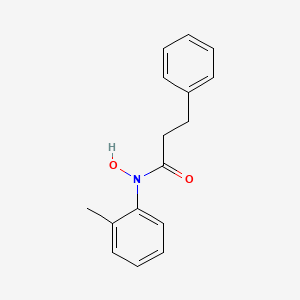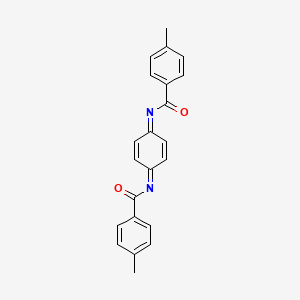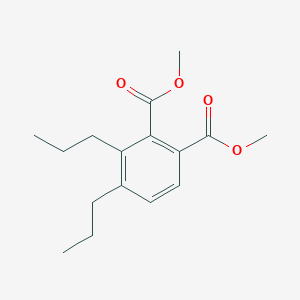
9-Acridinamine, N-butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, N-butyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antibacterial, anticancer, and antiviral activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-butyl- typically involves a multi-step process. One common method is the Buchwald-Hartwig amination, which involves the coupling of 2-bromobenzonitriles with arylamines in the presence of a palladium catalyst . This reaction is followed by acid-mediated cycloaromatization to form the acridine ring structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Acridinamine, N-butyl- can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the direct reaction of the starting materials in a single reaction vessel, reducing the need for intermediate purification steps . The use of efficient catalysts and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
9-Acridinamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted acridine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
9-Acridinamine, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
作用機序
The mechanism of action of 9-Acridinamine, N-butyl- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s photodynamic properties also contribute to its biological activity by generating reactive oxygen species upon exposure to light .
類似化合物との比較
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
9-Methylacridine: Used as a corrosion inhibitor and in photodynamic therapy.
9-Carboxyacridine: Another effective corrosion inhibitor with similar applications.
Uniqueness
9-Acridinamine, N-butyl- stands out due to its unique butyl substitution, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications compared to its analogs.
特性
CAS番号 |
74054-21-0 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-butylacridin-9-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,18,19) |
InChIキー |
VPOZCJGDFISVRP-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
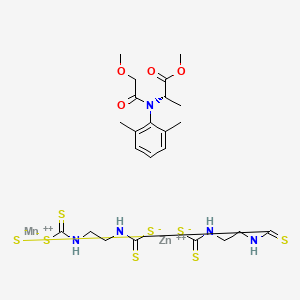
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
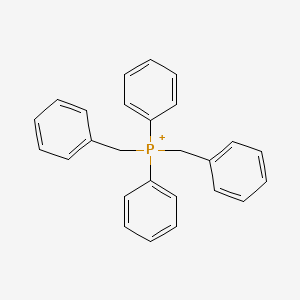
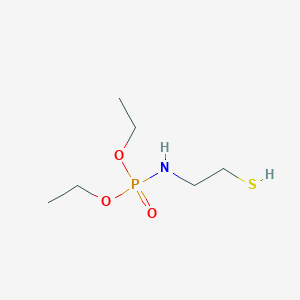
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
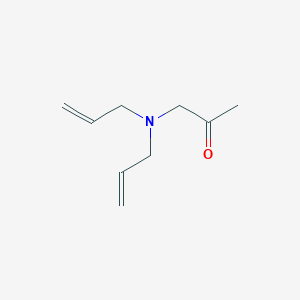
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
